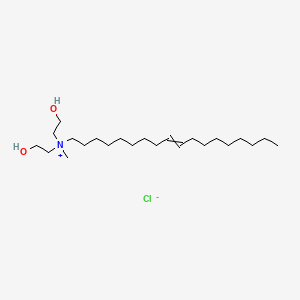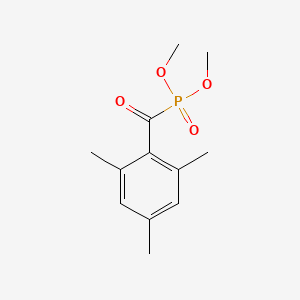
1-Diazoniononadeca-1,10-dien-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazoniononadeca-1,10-dien-2-olate is a chemical compound with the molecular formula C19H34N2O It is known for its unique structure, which includes a diazonium group and a nonadecadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazoniononadeca-1,10-dien-2-olate typically involves the diazotization of a suitable precursor compound. The reaction conditions often include the use of nitrous acid (HNO2) in an acidic medium to convert the amine group into a diazonium ion. The reaction is usually carried out at low temperatures to stabilize the diazonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the precursor compound is reacted with nitrous acid in a controlled environment. The reaction is carefully monitored to ensure the stability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazoniononadeca-1,10-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and other organic groups can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted compounds.
Applications De Recherche Scientifique
1-Diazoniononadeca-1,10-dien-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Diazoniononadeca-1,10-dien-2-olate involves its interaction with molecular targets and pathways. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Diazoniononadeca-1,10-dien-2-one
- 1-Diazoniononadeca-1,10-dien-2-thiol
- 1-Diazoniononadeca-1,10-dien-2-amine
Uniqueness
1-Diazoniononadeca-1,10-dien-2-olate is unique due to its specific structure and the presence of the diazonium group This makes it distinct from other similar compounds, which may have different functional groups or structural variations
Propriétés
Numéro CAS |
90670-28-3 |
|---|---|
Formule moléculaire |
C19H34N2O |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1-diazononadec-10-en-2-one |
InChI |
InChI=1S/C19H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)18-21-20/h9-10,18H,2-8,11-17H2,1H3 |
Clé InChI |
QHCGKNBREBURFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
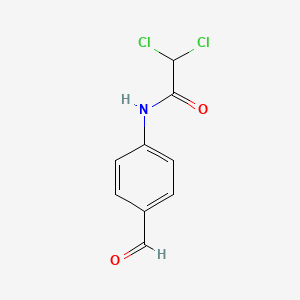
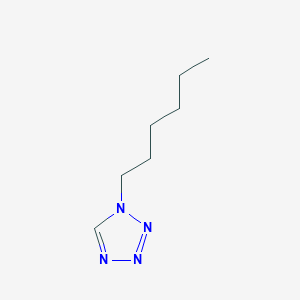
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
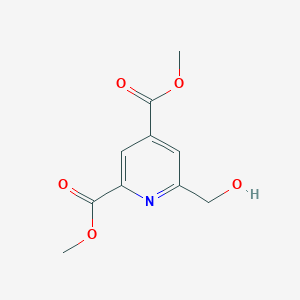
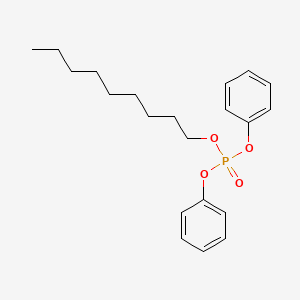
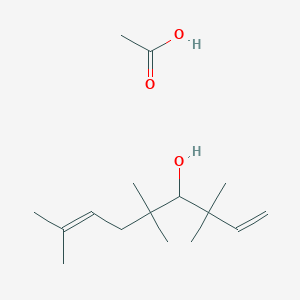
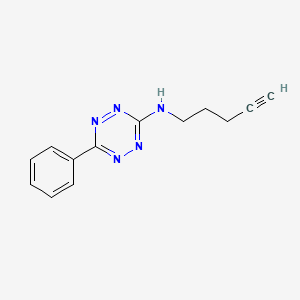
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
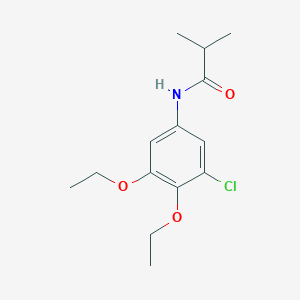
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)

